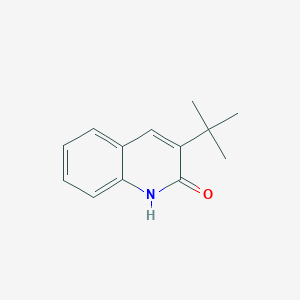

3-Tert-butylquinolin-2(1H)-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

148104-31-8 |

|---|---|

Molecular Formula |

C13H15NO |

Molecular Weight |

201.26 g/mol |

IUPAC Name |

3-tert-butyl-1H-quinolin-2-one |

InChI |

InChI=1S/C13H15NO/c1-13(2,3)10-8-9-6-4-5-7-11(9)14-12(10)15/h4-8H,1-3H3,(H,14,15) |

InChI Key |

FUWLWBDNQPTINE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC2=CC=CC=C2NC1=O |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 3 Tert Butylquinolin 2 1h One

Electrophilic Aromatic Substitution Reactions on the Quinolinone Core

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for aromatic compounds. wikipedia.org The mechanism typically involves a two-step process: initial attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate (the arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.com

The regiochemical outcome of EAS on the 3-tert-butylquinolin-2(1H)-one core is dictated by the directing effects of the existing substituents. The molecule contains two key influential groups:

The Tert-butyl Group : This alkyl group is a weak activating group through an inductive effect and directs incoming electrophiles to the ortho and para positions. msu.edu

Considering the fused ring system, electrophilic attack will occur on the carbocyclic (benzene) ring at positions C5, C6, C7, or C8. The directing effects of the lactam moiety favor positions C5 and C7. However, the position of substitution is ultimately a balance between electronic effects and steric hindrance. The bulky tert-butyl group at C3 significantly hinders attack at the adjacent C4 position and can influence the accessibility of other sites. In related systems, such as the nitration of tert-butylbenzene, a strong preference for the para product is observed over the ortho product due to steric hindrance. msu.edu For this compound, substitutions are generally expected at the C6 and C8 positions to minimize steric clashes.

Common EAS reactions like nitration and halogenation are anticipated to proceed under standard conditions, with the regioselectivity influenced by the factors described above.

Table 1: Predicted Major Products for Electrophilic Aromatic Substitution of this compound

| Reaction | Reagents | Predicted Major Product(s) | Rationale |

| Nitration | HNO₃, H₂SO₄ | 6-Nitro-3-tert-butylquinolin-2(1H)-one | The lactam is a deactivating but ortho, para-director (to C5, C7). The overall deactivation makes harsh conditions necessary. Substitution at C6 and C8 is electronically favored, with C6 often being the preferred site in quinolines. |

| Bromination | Br₂, FeBr₃ | 6-Bromo-3-tert-butylquinolin-2(1H)-one | Similar directing effects as nitration. The reaction proceeds via a bromonium ion electrophile generated by the Lewis acid catalyst. |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Reaction is unlikely to be efficient | The quinolinone ring is deactivated by the carbonyl group, making it a poor substrate for Friedel-Crafts reactions, which are sensitive to deactivating groups. |

Nucleophilic Additions and Substitutions on the Lactam Moiety

The lactam moiety contains a carbonyl group that is susceptible to nucleophilic attack. As a cyclic amide, this functionality is relatively stable but can undergo reactions under forcing conditions.

The most significant reaction in this class is the hydrolysis of the amide bond, leading to ring-opening. This can be achieved under either acidic or basic conditions.

Base-Catalyzed Hydrolysis : In the presence of a strong base like aqueous sodium hydroxide (B78521), the hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. This is followed by the elimination of the amino group as part of the ring, which is subsequently protonated, leading to the formation of a substituted 3-amino-4-phenylbutanoic acid derivative. This type of alkaline hydrolysis is a known transformation for related pyrano[3,2-c]quinolinone systems, which first open to a quinolinone β-keto acid. scispace.com

Acid-Catalyzed Hydrolysis : Under strong acidic conditions, the carbonyl oxygen is first protonated, which activates the carbonyl carbon towards attack by a weak nucleophile like water. Subsequent proton transfers and cleavage of the C-N bond result in the same ring-opened amino acid product.

Direct nucleophilic addition to the carbonyl without subsequent ring-opening is less common due to the stability of the amide resonance but can be achieved with highly reactive nucleophiles like organolithium or Grignard reagents.

Transformations Involving the N-H Proton and Carbonyl Group

The lactam functionality offers two primary sites for transformation: the nitrogen proton (N-H) and the carbonyl group (C=O).

Reactions of the N-H Proton : The proton on the nitrogen is weakly acidic and can be removed by a strong base, such as sodium hydride (NaH), to form a nucleophilic amide anion. This anion can then react with various electrophiles in N-alkylation or N-acylation reactions. For example, reaction with an alkyl halide (e.g., methyl iodide) would yield the corresponding N-alkylated product, 1-alkyl-3-tert-butylquinolin-2(1H)-one.

Reduction of the Carbonyl Group : The amide carbonyl can be completely reduced to a methylene (B1212753) group (-CH₂-). This transformation requires a powerful reducing agent, as amides are one of the least reactive carbonyl derivatives. wikipedia.org Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this reduction. libretexts.org The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon, ultimately replacing the C=O group with a CH₂ group to yield 3-tert-butyl-1,2,3,4-tetrahydroquinoline. Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce amides. libretexts.orgyoutube.com

Table 2: Summary of Transformations at the Lactam Moiety

| Transformation | Reagents | Product Type |

| N-Alkylation | 1. NaH 2. R-X (e.g., CH₃I) | 1-Alkyl-3-tert-butylquinolin-2(1H)-one |

| N-Acylation | 1. NaH 2. RCOCl | 1-Acyl-3-tert-butylquinolin-2(1H)-one |

| Carbonyl Reduction | 1. LiAlH₄ 2. H₂O | 3-Tert-butyl-1,2,3,4-tetrahydroquinoline |

| Lactam Hydrolysis | H₃O⁺ or OH⁻, heat | Ring-opened amino acid |

Stability and Degradation Pathways Under Various Conditions

The stability of this compound is influenced by thermal, photochemical, and biological conditions.

Thermal Stability : As a crystalline solid, the compound's thermal stability is relatively high, characterized by its melting point. The presence of the N-H and C=O groups allows for the formation of strong intermolecular hydrogen bonds, creating a stable crystal lattice. This is a stabilizing feature seen in related heterocyclic systems like quinazolinones, where hydrogen bonding significantly impacts thermal stability. rsc.org At very high temperatures, decomposition would likely involve fragmentation of the tert-butyl group and eventual breakdown of the heterocyclic ring.

Photochemical Stability : The quinoline (B57606) ring system is a known chromophore that absorbs UV light, indicating a potential for photochemical reactivity. researchgate.net Upon irradiation, related quinoline compounds can undergo a variety of reactions, including cycloadditions and rearrangements. nih.gov Therefore, prolonged exposure to UV light could lead to degradation or transformation of this compound.

Degradation Pathways : Studies on the environmental and microbial degradation of quinoline provide significant insight into the likely degradation pathways for quinolinone derivatives. Quinoline itself is often initially metabolized by microorganisms through hydroxylation at the 2-position to form quinolin-2(1H)-one. researchgate.netfao.org This indicates that the quinolinone structure is a key intermediate in the biodegradation cascade. From this intermediate, further degradation typically proceeds via hydroxylation of the carbocyclic ring, followed by oxidative cleavage of the ring to yield simpler aliphatic compounds that can be utilized by microorganisms. nih.govnih.gov

Stereochemical Considerations in Derivatives and Intermediates

This compound is an achiral molecule as it possesses a plane of symmetry and contains no stereocenters. However, stereochemistry becomes a critical consideration in reactions that generate new chiral centers from this precursor.

For instance, the reduction of the C3=C4 double bond within the lactam ring would create a new stereocenter at the C3 position. In such a reaction, the incoming reagent (e.g., hydrogen in a catalytic hydrogenation) would approach the planar double bond. The large tert-butyl group at C3 would exert significant steric hindrance, directing the attack to the opposite face of the ring. This would likely result in the preferential formation of one diastereomer over the other, a process known as substrate-controlled stereoselectivity.

Similarly, if a chiral center is introduced elsewhere in the molecule (e.g., through N-alkylation with a chiral alkyl halide), the existing stereocenter can influence the stereochemical outcome of subsequent reactions, leading to diastereomeric products. Any synthesis that produces a racemic mixture of a chiral derivative would require chiral resolution techniques to separate the enantiomers if a single enantiomer is desired.

Mechanistic Studies of Rearrangement Reactions

While simple rearrangement reactions starting directly from this compound are not widely documented, the quinolinone scaffold is known to be involved in more complex molecular rearrangements, often under thermal, photochemical, or acid-catalyzed conditions.

Mechanistic studies, frequently supported by computational methods like Density Functional Theory (DFT), have elucidated the pathways for these transformations. For example, acid-catalyzed rearrangements of N-benzyl-2-chloro-N,3-diaryloxirane-2-carboxamides have been shown to proceed through competing reaction channels to form 3-hydroxyquinolin-2-ones, demonstrating the skeletal flexibility of precursors leading to this core structure. acs.org

Furthermore, derivatives of quinoline-2,4-diones have been observed to undergo unprecedented molecular rearrangements upon reaction with isocyanic acid, leading to the formation of entirely new heterocyclic systems like hydantoin (B18101) derivatives. nih.gov These studies indicate that the quinolinone nucleus, under the influence of specific reagents and conditions, can serve as a template for complex skeletal reorganizations. Such rearrangements often involve multi-step sequences of ring-opening, bond rotation, and ring-closure events to yield thermodynamically stable products.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for the complete structural assignment of 3-Tert-butylquinolin-2(1H)-one in solution. A combination of one-dimensional (1D) and two-dimensional (2D) experiments allows for the unambiguous assignment of all proton and carbon signals.

The 1D ¹H and ¹³C NMR spectra provide the fundamental information regarding the chemical environment of each nucleus in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the tert-butyl group, the aromatic protons, and the N-H proton of the lactam ring. The tert-butyl group, containing nine chemically equivalent protons, will appear as a sharp singlet, typically in the upfield region around δ 1.3-1.5 ppm. The aromatic region (δ 7.0-8.0 ppm) will display a set of four coupled multiplets corresponding to the protons on the benzo-fused ring (H-5, H-6, H-7, H-8). The proton at H-4, being on the same ring as the carbonyl and adjacent to the bulky tert-butyl group, is expected to appear as a distinct singlet in the aromatic region. The N-H proton signal is typically broad and its chemical shift can vary depending on solvent and concentration, but it is expected to appear in the downfield region (δ 11-12 ppm).

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. Key signals include the carbonyl carbon (C-2) of the lactam, which is expected at a downfield chemical shift (δ ~160-165 ppm) rsc.org. The nine equivalent methyl carbons of the tert-butyl group will produce an intense signal in the upfield region (δ ~29 ppm), with the associated quaternary carbon appearing around δ 35 ppm rsc.org. The remaining signals correspond to the eight carbons of the quinoline (B57606) core. The chemical shifts for carbons in aromatic and heterocyclic systems typically range from δ 115-150 ppm libretexts.org.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N1-H | 11.0 - 12.0 | br s | - |

| H-4 | 7.5 - 7.7 | s | - |

| H-5 | 7.6 - 7.8 | d | ~8.0 |

| H-6 | 7.2 - 7.4 | t | ~7.5 |

| H-7 | 7.4 - 7.6 | t | ~7.5 |

| H-8 | 7.2 - 7.3 | d | ~8.0 |

| C(CH₃)₃ | 1.3 - 1.5 | s | - |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (C=O) | 160 - 165 |

| C-3 | 135 - 140 |

| C-4 | 125 - 130 |

| C-4a | 138 - 142 |

| C-5 | 128 - 132 |

| C-6 | 122 - 126 |

| C-7 | 127 - 131 |

| C-8 | 115 - 120 |

| C-8a | 120 - 125 |

| C (CH₃)₃ | 34 - 36 |

| C(C H₃)₃ | 28 - 30 |

2D NMR experiments are indispensable for confirming the assignments made from 1D spectra and establishing the complete bonding network.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY would show correlations between the adjacent aromatic protons (H-5 with H-6, H-6 with H-7, and H-7 with H-8), confirming their sequence in the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom. This would allow for the unambiguous assignment of the protonated carbons in the quinoline ring (C-4, C-5, C-6, C-7, C-8) and the methyl carbons of the tert-butyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (2-3 bond) correlations between protons and carbons, which helps to connect different spin systems and identify quaternary carbons. Key expected correlations include:

The tert-butyl protons (C(CH ₃)₃) showing a correlation to the C-3 carbon and the quaternary carbon of the tert-butyl group (C (CH₃)₃).

The H-4 proton showing correlations to the C-2 (carbonyl), C-3, C-5, and C-4a carbons.

The H-5 proton showing correlations to C-4, C-7, and C-8a.

The N-H proton showing correlations to C-2 and C-8a.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing through-space correlations. A key diagnostic correlation in the NOESY spectrum would be between the protons of the tert-butyl group and the H-4 proton. This observation would definitively confirm the placement of the bulky tert-butyl substituent at the C-3 position, adjacent to C-4.

While solution-state NMR provides data on the molecule's structure as an average of conformations, solid-state NMR (ssNMR) provides information on the structure in the solid phase. If this compound can exist in multiple crystalline forms (polymorphs), ssNMR is a powerful, non-destructive technique to identify and characterize them. Each polymorph, having a unique crystal lattice and molecular packing, will give rise to a distinct ssNMR spectrum with different chemical shifts and relaxation times. Techniques like Cross-Polarization Magic-Angle Spinning (CPMAS) are commonly used to obtain high-resolution spectra of solid samples, which can be used to distinguish between different polymorphic forms researchgate.net.

Vibrational Spectroscopy for Functional Group Identification and Interactions

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of the molecule, providing direct information about the functional groups present.

The FTIR spectrum of this compound is expected to be dominated by characteristic absorption bands corresponding to its key functional groups. The most prominent peaks would be from the N-H and C=O stretching vibrations of the cyclic amide (lactam) functionality. The N-H stretching vibration is expected to appear as a broad band in the region of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching vibration of the lactam ring should give a strong, sharp absorption band around 1650-1680 cm⁻¹ mdpi.com. Other expected bands include C-H stretching vibrations of the aromatic ring and the tert-butyl group (around 2850-3100 cm⁻¹), and aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Table 3: Predicted FTIR Data for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Lactam N-H | 3200 - 3400 | Medium-Strong, Broad |

| C-H Stretch | Aromatic & Aliphatic | 2850 - 3100 | Medium-Strong |

| C=O Stretch | Lactam Carbonyl | 1650 - 1680 | Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium |

Raman spectroscopy provides complementary information to FTIR. It is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would clearly show the aromatic C=C stretching vibrations and the skeletal vibrations of the fused ring system researchgate.net. The symmetric stretching modes of the tert-butyl group are also typically well-defined in the Raman spectrum researchgate.net. While the carbonyl stretch is also Raman active, it is often weaker than in the FTIR spectrum. The combination of both FTIR and Raman data provides a more complete vibrational profile of the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is an essential tool for determining the molecular weight and probing the structure of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For this compound (C₁₃H₁₅NO), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass.

Hypothetical HRMS Data Table

| Ion Type | Calculated m/z | Observed m/z |

|---|---|---|

| [M+H]⁺ | 202.1226 | Data not available |

Fragmentation Pathways and Structural Insights from MS/MS

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a spectrum of product ions. This fragmentation pattern provides valuable information about the molecule's structure. For this compound, a primary fragmentation pathway would likely involve the loss of a methyl group (CH₃) or the entire tert-butyl group (C₄H₉) from the molecular ion. The stability of the resulting tert-butyl cation (m/z 57) makes it a probable characteristic fragment.

Plausible Fragmentation Pathways

Loss of a Methyl Radical: The molecular ion could lose a methyl radical (•CH₃) to form a fragment ion.

Loss of the Tert-butyl Group: A common pathway would be the cleavage of the C-C bond between the quinolinone ring and the tert-butyl group, leading to the formation of a stable tert-butyl cation.

Ring Cleavage: Fragmentation of the quinolinone ring system itself could also occur, though this would likely require higher collision energies.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

Hypothetical Crystallographic Data Table

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure and the extent of conjugation. The quinolinone ring system is a conjugated chromophore that is expected to exhibit characteristic absorption bands. The presence of the tert-butyl group, being an alkyl substituent, would likely cause a small bathochromic (red) shift in the absorption maxima compared to the unsubstituted quinolin-2(1H)-one.

Hypothetical UV-Vis Absorption Data Table

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

|---|---|---|

| Ethanol | Data not available | Data not available |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen) in a compound. The results are used to confirm the empirical formula, which can then be compared with the molecular formula obtained from mass spectrometry. For a pure sample of C₁₃H₁₅NO, the experimental percentages should closely match the calculated theoretical values.

Elemental Analysis Data Table

| Element | Theoretical % | Experimental % |

|---|---|---|

| Carbon (C) | 77.58 | Data not available |

| Hydrogen (H) | 7.51 | Data not available |

| Nitrogen (N) | 6.96 | Data not available |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the behavior of a molecule by solving the Schrödinger equation. These methods provide insights into electron distribution, molecular orbital energies, and geometric parameters.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to predict various properties. For quinolinone systems, DFT has been successfully used to study molecular structure, stability, and reactivity. nih.govnih.gov

For 3-Tert-butylquinolin-2(1H)-one, a typical DFT study would involve:

Geometry Optimization : Finding the minimum energy structure. This would reveal bond lengths, bond angles, and dihedral angles, particularly how the bulky tert-butyl group influences the planarity of the quinolinone ring system.

Frequency Calculations : Performed on the optimized geometry to confirm it is a true minimum on the potential energy surface (no imaginary frequencies) and to predict vibrational spectra (IR and Raman).

Electronic Property Calculation : Determining properties like dipole moment, molecular electrostatic potential (MESP) to identify electron-rich and electron-poor regions, and frontier molecular orbitals (HOMO and LUMO) to assess chemical reactivity. nih.gov

In a study on substituted 3(S)-amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one, DFT calculations were used to analyze how different electron-donating and -attracting groups affect global reactivity indices, providing a framework for how the tert-butyl group's electronic effects could be quantified. researchgate.net Similarly, DFT has been employed to investigate the synthesis mechanism of the parent quinolin-2(1H)-one, calculating the Gibbs free energies of intermediates and transition states. researchgate.net

Table 1: Common DFT Functionals and Basis Sets for Organic Molecules

| Functional | Type | Description |

|---|---|---|

| B3LYP | Hybrid GGA | A popular, well-balanced functional for general-purpose calculations of organic molecules. |

| M06-2X | Hybrid Meta-GGA | Offers improved accuracy for non-covalent interactions and thermochemistry. |

| CAM-B3LYP | Long-Range Corrected | Suitable for calculations involving charge transfer or excited states, such as predicting UV-Vis spectra. |

| Basis Set | ||

| 6-31G(d,p) | Pople-style | A common, computationally efficient basis set for initial geometry optimizations. |

| 6-311+G(d,p) | Pople-style | Includes diffuse functions (+) for better description of anions and weak interactions. |

This table is illustrative of the methods used in computational chemistry and does not represent specific results for this compound.

Ab initio (Latin for "from the beginning") methods solve the Schrödinger equation with fewer approximations than DFT, generally leading to higher accuracy at a greater computational expense. These methods are often used to benchmark DFT results or for systems where DFT may not be reliable.

Common ab initio methods include:

Hartree-Fock (HF) : The simplest ab initio method, which serves as a starting point for more advanced calculations.

Møller-Plesset Perturbation Theory (e.g., MP2) : Adds electron correlation effects to the HF theory, providing more accurate energies and properties.

Coupled Cluster (e.g., CCSD(T)) : Considered the "gold standard" for single-reference systems, offering very high accuracy for energy calculations.

For this compound, CCSD(T) calculations with a large basis set could provide a highly accurate single-point energy value for the DFT-optimized geometry, offering a reliable benchmark for its thermodynamic stability.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a single molecule, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations can reveal information about the conformational flexibility of this compound and how it interacts with its environment, such as a solvent or a biological receptor.

An MD simulation would involve:

Assigning a force field (a set of parameters describing the potential energy of the system) to the molecule.

Placing the molecule in a simulated environment (e.g., a box of water molecules).

Solving Newton's equations of motion for every atom, tracking their trajectories over time (typically nanoseconds to microseconds).

Studies on various quinoline (B57606) derivatives have used MD simulations to understand their stability and interactions within the binding sites of enzymes like acetylcholinesterase or various kinases. researchgate.netnih.govmdpi.com For this compound, MD could be used to analyze the rotational freedom of the tert-butyl group and study how the molecule forms hydrogen bonds with water or other solvents.

Reaction Mechanism Elucidation via Computational Transition State Analysis

Computational chemistry is a powerful tool for mapping out reaction pathways. By locating and characterizing transition state (TS) structures—the highest energy point along a reaction coordinate—researchers can understand reaction mechanisms and predict reaction rates. ucsb.edu

For reactions involving the quinolinone scaffold, such as its synthesis or subsequent functionalization, DFT can be used to:

Locate Transition States : Algorithms like the Synchronous Transit-Guided Quasi-Newton (STQN) method are used to find the saddle point on the potential energy surface corresponding to the TS. nih.gov

Confirm the TS : A true transition state must have exactly one imaginary frequency in its vibrational spectrum, which corresponds to the motion along the reaction coordinate. nih.gov

Calculate Activation Energy : The energy difference between the reactants and the transition state determines the activation barrier (Ea), which is crucial for understanding reaction kinetics.

For example, a DFT study on the oxidation of quinoline to quinolin-2(1H)-one successfully identified the transition state structure for the oxidative hydroxylation step, confirming it with a single imaginary frequency and characterizing the reaction as a concerted mechanism. nih.gov Similarly, the energy profiles for the Rh-catalyzed synthesis of quinolin-2(1H)-one have been computed using DFT, elucidating the feasibility of the proposed catalytic cycle. researchgate.net

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic data, which can aid in the identification and characterization of newly synthesized compounds.

NMR Spectroscopy : Chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. In studies of novel quinoline-based thiosemicarbazide derivatives, DFT calculations were used to predict and help assign NMR signals. nih.gov

UV-Vis Spectroscopy : Electronic excitation energies and oscillator strengths can be predicted using Time-Dependent DFT (TD-DFT), which simulates the absorption of light and helps interpret UV-Vis spectra.

Vibrational Spectroscopy : As mentioned, harmonic frequency calculations from DFT provide predicted IR and Raman spectra, which can be compared with experimental results to confirm the structure of a molecule.

For this compound, these predictive calculations would be invaluable for validating its synthesis and confirming its structure.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) and its biological counterpart, QSAR (Quantitative Structure-Activity Relationship), are statistical methods that correlate molecular structures with their physicochemical properties or biological activities.

To build a QSPR/QSAR model for a series of quinolinone derivatives, including this compound, the process would be:

Data Set Compilation : Gather a set of quinolinone molecules with experimentally measured data for a specific property (e.g., solubility, melting point, or inhibitory activity against an enzyme).

Descriptor Calculation : For each molecule, compute a large number of numerical descriptors that encode structural, electronic, and physicochemical features.

Model Building : Use statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a mathematical equation linking the descriptors to the property of interest. nih.gov

Validation : Rigorously test the model's predictive power using internal and external validation techniques.

QSAR studies on 4-quinolone and 5,8-quinolinequinone derivatives have successfully correlated molecular descriptors with biological activity, demonstrating the utility of this approach for designing new compounds with enhanced properties. nih.govdergipark.org.tr

Mechanistic Insights into Biological Interactions and Target Identification

Exploration of Molecular Targets within Biological Systems

The biological activity of a compound is predicated on its interaction with specific macromolecules. For quinolin-2(1H)-one derivatives, these interactions primarily involve enzymes and receptors, leading to the modulation of critical cellular pathways.

The quinolin-2(1H)-one structure is a versatile template for the design of enzyme inhibitors. nih.govnih.gov Research into various analogs has revealed inhibitory activity against several classes of enzymes, particularly kinases, which are crucial regulators of cell signaling.

Kinase Inhibition : Kinases are a major class of enzymes targeted by quinolinone derivatives. For example, certain 3-anilino-quinolin-2(1H)-ones have been prepared and screened as inhibitors of 3-Phosphoinositide-dependent kinase 1 (PDK1), an important regulator in the PI3K/Akt signaling pathway that is often hyperactivated in cancers. nih.govacs.org Although the inhibition observed was modest, it highlights the potential of the scaffold. nih.gov Similarly, other quinolin-2(1H)-one derivatives have been designed as potent inhibitors of Cyclin-dependent kinase 5 (CDK5), a protein kinase implicated in neurodegenerative disorders. nih.gov

Chaperone Protein Inhibition : The heat shock protein 90 (Hsp90) is a chaperone protein essential for the stability and function of many signaling proteins involved in cancer progression. A series of 3-(heteroaryl)quinolin-2(1H)-ones were synthesized and evaluated as potential C-terminal Hsp90 inhibitors, showing promising antiproliferative effects against cancer cell lines. nih.govmdpi.com

Other Enzymes : Some studies have suggested that quinolin-2(1H)-one derivatives may act on other enzymes. In silico studies, for instance, have pointed to the possibility of these compounds inhibiting succinate dehydrogenase (SDH), an enzyme involved in both the citric acid cycle and the electron transport chain. researchgate.net

Below is a table summarizing the enzyme inhibition activities of various 3-substituted quinolin-2(1H)-one analogs.

| Compound Class | Target Enzyme | Biological Context |

| 3-Anilino-quinolin-2(1H)-ones | PDK1 (3-Phosphoinositide-dependent kinase 1) | Cancer (PI3K/Akt Pathway) |

| Quinolin-2(1H)-one derivatives | CDK5 (Cyclin-dependent kinase 5) | Neurodegenerative Disorders |

| 3-(Heteroaryl)quinolin-2(1H)-ones | Hsp90 (Heat shock protein 90) | Cancer (Protein Folding) |

| Quinolin-2(1H)-one derivatives | SDH (Succinate dehydrogenase) | Fungal Infections (Metabolism) |

This table is representative of research on the broader class of 3-substituted quinolin-2(1H)-ones, as specific data for 3-Tert-butylquinolin-2(1H)-one was not available.

While enzyme inhibition is a prominent mechanism, the quinoline (B57606) scaffold can also be found in molecules designed to interact with cellular receptors. For instance, a series of 3,6-disubstituted quinolines (a related but structurally distinct class) were investigated as inverse agonists for the retinoic acid receptor-related orphan receptor gamma t (RORγt). nih.gov RORγt is a nuclear receptor that plays a critical role in the differentiation of Th17 cells, which are implicated in autoimmune diseases. These findings suggest that the quinoline core can be adapted to fit within the ligand-binding domains of nuclear receptors, although specific studies on this compound binding to such receptors have not been reported.

By inhibiting key enzymes or binding to receptors, quinolinone compounds can exert significant effects on cellular pathways.

Cell Proliferation and Survival Pathways : The inhibition of targets like PDK1 and Hsp90 directly interferes with pathways essential for cancer cell survival and proliferation. nih.govnih.gov For example, inhibiting Hsp90 leads to the degradation of its "client" proteins, which can include critical cell cycle regulators like CDK-1, thereby halting cell division and potentially inducing apoptosis (programmed cell death). nih.gov Studies on 3-(heteroaryl)quinolin-2(1H)-ones demonstrated antiproliferative activity against MDA-MB231 (breast cancer) and PC-3 (prostate cancer) cell lines. nih.gov

Antimicrobial Pathways : The broad biological activity of quinolinones includes antibacterial and antifungal effects. sapub.orgicm.edu.pl This implies interference with pathways unique to microorganisms, such as cell wall synthesis or specific metabolic routes. Inhibition of fungal SDH, for example, would disrupt energy production, leading to cell death. researchgate.net

In Vitro Pharmacological Target Identification Methodologies

Identifying the precise molecular target of a compound is crucial for understanding its mechanism of action and potential therapeutic applications. Modern proteomics-based techniques have become indispensable tools for the unbiased identification of protein-ligand interactions directly in a biological system.

Affinity-based proteomics is a powerful method to "fish" for protein targets from a complex biological sample, such as a cell lysate. icm.edu.pl The technique typically involves chemically modifying the compound of interest to attach a linker and immobilize it on a solid support (like a bead). This "baited" support is then incubated with the proteome. Proteins that bind to the compound are captured and can be identified using mass spectrometry. This approach allows for the identification of direct binding partners and has been widely applied in drug discovery to deorphanize compounds and understand off-target effects.

Thermal Proteome Profiling (TPP) is an advanced methodology that allows for target identification in a native cellular environment without requiring modification of the compound. The principle is based on the ligand-induced thermal stabilization of a target protein. When a small molecule binds to a protein, it generally increases the protein's stability and its resistance to heat-induced denaturation.

In a TPP experiment, cells or cell lysates are treated with the compound, divided into aliquots, and heated to a range of different temperatures. The aggregated, denatured proteins are separated from the soluble, stable proteins. Quantitative mass spectrometry is then used to determine the abundance of thousands of soluble proteins at each temperature point, generating a "melting curve" for each protein. A shift in the melting curve to a higher temperature in the presence of the compound indicates a direct binding interaction, thus identifying it as a target. This technique is a powerful, unbiased way to assess target engagement across the entire proteome in living cells.

Genetically Engineered Cell Line Assays

Genetically engineered cell lines are pivotal tools for elucidating the mechanism of action and identifying the cellular targets of bioactive compounds like this compound. kyinno.com These assays are designed to establish a direct link between a compound's phenotypic effect and a specific gene or pathway. innocentive.com The fundamental principle involves altering the genetic makeup of a cell line to either overexpress, knock down, or knock out a particular gene. The response of these modified cells to the compound is then compared to that of the unaltered (wild-type) parental cell line. nih.gov

A common approach is the use of genome-wide overexpression libraries, where pools of cells are engineered to express high levels of individual essential genes. nih.gov If the overexpression of a specific gene confers resistance to the cytotoxic effects of this compound, it strongly suggests that the protein product of that gene is the compound's direct target. nih.gov Conversely, if knocking out a gene renders a cell line hypersensitive to the compound, it may indicate that the gene is part of a pathway that either metabolizes the compound or mitigates its toxic effects.

For instance, a T-cell-dependent cellular cytotoxicity (TDCC) assay could be engineered using a target cell line that expresses a specific antigen relevant to the compound's suspected activity. nih.gov Changes in the expression level of this antigen in the engineered cells can directly impact assay performance and provide insights into the compound's mechanism. nih.gov By utilizing host cells with increased membrane permeability, the sensitivity of these assays can be enhanced, allowing for the identification of targets even for compounds with limited initial potency. nih.gov This approach enables the screening of numerous potential targets simultaneously, accelerating the process of target validation and mechanistic study. kyinno.commdpi.com

Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation (Excluding Clinical Outcomes)

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For the quinolin-2(1H)-one scaffold, systematic modifications of its core structure help to identify the key chemical features, or pharmacophores, responsible for its interaction with biological targets. These studies involve synthesizing and testing a series of analogues where specific parts of the molecule are altered, such as the position of a substituent or the nature of the functional groups attached.

Positional Effects of the Tert-Butyl Group on Biological Engagement

The tert-butyl group is a bulky, lipophilic substituent that can significantly influence a molecule's pharmacological properties. Its size and three-dimensional shape can impose steric constraints that dictate the orientation of the molecule within a protein's binding pocket. The position of the tert-butyl group on the quinolin-2(1H)-one ring is therefore critical for its biological engagement.

While specific SAR studies detailing the positional effects for this compound are not extensively documented in the reviewed literature, general principles of medicinal chemistry suggest several potential impacts:

Steric Hindrance: A tert-butyl group at position 3 places it adjacent to the carbonyl group at position 2 and the nitrogen at position 1. This can influence the planarity of the ring system and restrict the molecule's ability to fit into narrow binding sites. If moved to other positions, such as 6 or 7 on the benzo- part of the ring, it would project into a different region of space, potentially interacting with different amino acid residues of a target protein.

Hydrophobic Interactions: The lipophilicity of the tert-butyl group often promotes binding to hydrophobic pockets within a target protein. The optimal position would be one that allows the group to be buried within such a pocket, maximizing favorable van der Waals interactions and displacing water molecules, which is an entropically favorable process.

Influence of Substituents on Quinolin-2(1H)-one Scaffold Biological Function

The biological activity of the quinolin-2(1H)-one scaffold is highly tunable through the introduction of various substituents at different positions. SAR studies have revealed that even minor chemical modifications can lead to significant changes in potency and selectivity across a range of biological activities, including anticancer, antimicrobial, and enzyme inhibition. mdpi.comekb.eg

For example, the introduction of electron-withdrawing groups, such as nitro (NO₂) or carboxylic acid (COOH), has been shown to enhance the inhibitory activity of quinoxalinone derivatives against certain enzymes. nih.gov Conversely, electron-donating groups at specific positions can also improve inhibitory efficiency in some contexts. nih.gov In a series of 2-phenylsubstituted-3-hydroxyquinolin-4(1H)-one-carboxamides, the type and position of substituents on the phenyl ring and the location of the carboxamide group on the quinolinone core were systematically varied to optimize cytotoxic activity against cancer cell lines. nih.gov

The table below summarizes findings from various studies on how different substituents on the quinolinone scaffold influence its biological function.

| Substituent/Modification | Position on Scaffold | Observed Biological Effect | Reference(s) |

| Electron-withdrawing groups (e.g., NO₂, COOH) | Aryl group | Increased enzymatic inhibition efficiency. | nih.gov |

| Electron-donating groups | 3 and 4 of aryl moiety | Enhanced inhibition efficiency in quinazolinone and quinoxalinone derivatives. | nih.gov |

| Halogen groups (e.g., Chloro) | Aryl moiety / Position 4 | Reduced inhibition efficiency in some series; presence of chlorine is found in the anticancer drug tipifarnib, which has a quinoline-2-one nucleus. | ekb.egnih.gov |

| Azido group (N₃) | Position 4 | Considerably raised anticancer activity against human colon cancer cells compared to the hydroxyl parent compound. | ekb.eg |

| Carboxamide group | Positions 6, 7, and 8 | The position of this group significantly influences cytotoxic activity. | nih.gov |

| Phenyl group | Position 2 | The polarity and bulkiness of substituents on this phenyl ring affect cytotoxic activity. | nih.gov |

| Hydroxyl group (OH) | Position 4 | Substitution at C(6) on the quinolinone ring positively influenced photosynthesis-inhibiting activity. | mdpi.com |

Computational Approaches to Molecular Interactions and Target Prediction

Computational methods are indispensable in modern drug discovery for predicting and analyzing the interactions between small molecules and their biological targets. These in silico techniques, including molecular docking and molecular dynamics simulations, provide detailed, atom-level insights into binding mechanisms, which can guide SAR studies and the design of more potent and selective compounds. nih.govmdpi.comresearchgate.netnih.govnih.gov

Molecular Docking for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. mdpi.com It employs a scoring function to estimate the binding affinity, which is often reported as a binding energy value (in kcal/mol). mdpi.com This method has been widely applied to quinolin-2-one derivatives to elucidate their binding modes with various protein targets. nih.gov

For instance, docking studies on novel quinolinone-based thiosemicarbazones against Mycobacterium tuberculosis targets, such as enoyl-acyl carrier protein reductase (InhA), predicted favorable binding energies and identified key interactions within the active site. mdpi.com Similarly, docking of bis(quinolinone)/1,2,3-triazole hybrids into the active site of caspase-3, an enzyme involved in apoptosis, revealed crucial hydrogen bond interactions between the quinoline NH group and key amino acid residues like LYS137. nih.gov These computational predictions help to rationalize the observed biological activities and provide a structural basis for the SAR. nih.gov

The following table presents representative data from molecular docking studies of various quinolinone derivatives with their respective biological targets.

| Quinolinone Derivative Class | Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Reference(s) |

| Quinolinone-thiosemicarbazones | InhA (M. tuberculosis) | -7.1 to -8.5 (Docking Score) | Not specified | mdpi.com |

| Bis(quinolinone)/1,2,3-triazole hybrids | Caspase-3 | -8.11 to -9.54 (S-score) | ASP135, LYS137, GLY125, THR140 | nih.gov |

| (RS)-2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-one | Adrenaline uptake inhibitor | -7.2 | Not specified | uniroma2.it |

| Quinoxalinone derivatives | Lactate Dehydrogenase A (LDHA) | -6.9 to -8.5 | ARG168, THR247, GLN99 | nih.gov |

| Quinoxalinone derivatives | Cyclooxygenase-2 (COX-2) | -8.1 to -9.9 | TYR385, SER530, ARG120 | nih.gov |

Molecular Dynamics Simulations of Protein-Ligand Complexes

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, modeling the movement of atoms and molecules over time. nih.gov MD simulations are used to assess the stability of the docked complex and to refine the binding pose. nih.gov By simulating the protein-ligand complex in a solvated environment that mimics physiological conditions, researchers can observe conformational changes and evaluate the persistence of key interactions identified in docking. nih.gov

A key metric used in MD simulations is the Root Mean Square Deviation (RMSD), which measures the average deviation of a protein or ligand from a reference structure over the course of the simulation. A low and stable RMSD value for the ligand suggests that it remains securely bound within the active site, supporting the validity of the docking prediction. mdpi.com For a series of quinolinone-thiosemicarbazones docked against M. tuberculosis targets, MD simulations over 200 nanoseconds showed low RMSD values for the ligands (<0.7 nm), indicating that the formed complexes were stable over time. mdpi.com These simulations provide a higher level of confidence in the predicted binding mode and the potential inhibitory action of the compound.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a computational strategy integral to modern drug discovery, utilized to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. mdpi.com A pharmacophore model does not represent a real molecule but rather an abstract concept of the key intermolecular interactions, such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic contacts, and aromatic rings. nih.gov This model serves as a 3D query to search through large databases of chemical compounds in a process known as virtual screening. mdpi.comfrontiersin.org

The process can be approached from two directions: ligand-based or structure-based. In ligand-based modeling, a set of known active molecules is superimposed, and their common chemical features are extracted to create a pharmacophore hypothesis. mdpi.com Structure-based modeling, conversely, derives the pharmacophore from the interactions observed between a ligand and its target protein in a known 3D structure, mapping the key interaction points within the binding site. mdpi.com

Once a robust pharmacophore model is developed and validated, it is used for virtual screening to rapidly filter extensive compound libraries, like the ZINC database, which contains millions of commercially available compounds. frontiersin.orgamazonaws.com This process efficiently identifies molecules that geometrically and chemically match the pharmacophore query, known as "hits." amazonaws.com These hits can then be subjected to further computational analysis, such as molecular docking, to predict their binding affinity and orientation at the target site before being prioritized for chemical synthesis and biological evaluation. nih.govfrontiersin.org For scaffolds like quinolinone, this in silico approach allows for the efficient exploration of chemical space to discover novel derivatives with potentially enhanced biological activity. nih.gov

Antimicrobial Action Mechanisms (In Vitro)

Inhibition of Bacterial Growth Mechanisms

While research on the specific antibacterial action of this compound is limited, studies on structurally related quinolone compounds provide insights into potential mechanisms. The tert-butyl group at the N-1 position, in particular, has been identified as a key substituent for conferring potent antimycobacterial activity. nih.gov

In a comprehensive study evaluating 63 quinolone compounds against various strains of the Mycobacterium avium-Mycobacterium intracellulare complex, N-1-tert-butyl-substituted quinolones demonstrated the highest levels of activity. The most active compounds, PD 161315 and PD 161314, exhibited a minimum inhibitory concentration for 50% of strains (MIC50) of 0.25 µg/mL and an MIC90 of 1 µg/mL. These values indicated superior potency compared to established antibiotics like ciprofloxacin (MIC50 = 2 µg/mL, MIC90 = 4 µg/mL) and sparfloxacin (MIC50 = 1 µg/mL, MIC90 = 2 µg/mL). nih.gov The findings suggest that the N-1-tert-butyl substituent is at least as effective as the cyclopropyl group, a common feature in many potent quinolone antibacterials, in driving high levels of antimycobacterial activity. nih.gov The primary mechanism of action for quinolones involves the inhibition of prokaryotic type II topoisomerases, such as DNA gyrase, which are essential for bacterial DNA replication. nih.gov

Antiviral Activity at the Cellular Replication Level

Derivatives based on the quinolinone scaffold have shown potential as antiviral agents by targeting fundamental processes in viral replication. nih.govresearchgate.net Specifically, research into isoquinolone derivatives, which are structural isomers of quinolinones, has identified a mechanism of action that directly interferes with the influenza virus replication machinery at the cellular level. nih.govnih.gov

An initial high-throughput screening identified an isoquinolone compound as a potent inhibitor of both influenza A and B viruses, with 50% effective concentrations (EC50s) between 0.2 and 0.6 µM. nih.govnih.gov Subsequent mode-of-action studies revealed that this class of compounds does not prevent viral entry but rather targets the step of viral RNA replication. nih.gov The viral genome of influenza consists of RNA segments that are replicated and transcribed by a viral polymerase complex in the nucleus of the infected host cell. nih.gov Experiments demonstrated that isoquinolone derivatives effectively suppress this viral polymerase activity, thereby halting the synthesis of new viral genomes and preventing the propagation of the virus. nih.govnih.gov This mechanism positions the quinolinone/isoquinolone scaffold as a promising core for developing novel antiviral drugs that function by inhibiting viral genome replication. nih.gov

Anticancer Potentials through Molecular Pathways (In Vitro)

Cell Viability Reduction and Apoptosis Induction in Cancer Cell Lines (In Vitro)

Derivatives of the quinolin-2(1H)-one scaffold have demonstrated significant in vitro anticancer activity by reducing cell viability and inducing programmed cell death (apoptosis) in various cancer cell lines. nih.govnih.gov

A study focused on 3-(heteroaryl)quinolin-2(1H)-ones reported notable growth-inhibitory potency in prostate (PC-3) and breast (MDA-MB-231) cancer cell lines. nih.gov For instance, compound 3b in this series was identified as the most cytotoxic against the PC-3 cell line, with a 50% growth inhibition (GI50) value of 28 µM. nih.gov Other related quinolinone derivatives also displayed strong effects on cell viability. nih.gov

| Compound | GI50 (µM) |

|---|---|

| 3a | 40 |

| 3b | 28 |

| 3c | 48 |

| 3d | >50 |

| 3e | 38 |

Further research on other novel 2H-quinolinone derivatives confirmed their ability to induce apoptosis. nih.gov In breast cancer (MCF-7) cells, these compounds were found to cause cell cycle arrest at the G2/M phase and induce apoptosis at the pre-G1 phase, as determined by DNA flow cytometry. The induction of apoptosis was further verified by a measured increase in the activity of caspases 3 and 7, which are key executioner enzymes in the apoptotic pathway, and a corresponding decrease in the expression of osteopontin, a protein often associated with cancer progression. nih.gov

Targeting Specific Enzymes and Pathways Associated with Tumor Growth (In Vitro)

The anticancer effects of quinolin-2(1H)-one derivatives are linked to their ability to modulate specific molecular targets and signaling pathways crucial for tumor growth and survival. nih.govekb.eg A primary target identified for this class of compounds is the 90-kDa heat shock protein (Hsp90). nih.gov

Hsp90 is a molecular chaperone essential for the conformational maturation, stability, and function of numerous "client" proteins, many of which are directly involved in cancer-associated signaling pathways. nih.govmdpi.com Inhibition of Hsp90 leads to the degradation of these client proteins, thereby disrupting multiple oncogenic pathways simultaneously. nih.govnih.gov A series of 3-(heteroaryl)quinolin-2(1H)-ones were designed as potential inhibitors of the C-terminal domain of Hsp90. nih.gov In vitro studies showed that lead compounds from this series, such as 3b and 4e , not only inhibited cancer cell growth but also induced a significant decrease in the levels of CDK-1 (Cyclin-dependent kinase 1), a critical Hsp90 client protein involved in cell cycle regulation. nih.govmdpi.com Furthermore, these compounds were observed to stabilize the levels of Hsp90 and Hsp70 without triggering the heat shock response, an effect characteristic of C-terminal Hsp90 inhibition. nih.gov

By targeting the Hsp90 protein folding machinery, these quinolinone derivatives disrupt the stability of oncoproteins essential for tumor progression, representing a key mechanism for their anticancer potential. nih.govekb.eg

Advanced Research on 3 Tert Butylquinolin 2 1h One Derivatives and Analogues

Design and Synthesis of Novel Quinolin-2(1H)-one Derivatives with Modified C-3 Substituents

The synthesis of 3-substituted quinolin-2(1H)-one derivatives is a cornerstone of medicinal chemistry, with various strategies developed to introduce diverse functionalities at the C-3 position. The tert-butyl group, due to its significant steric bulk, presents both challenges and opportunities in synthetic design. Research has focused on palladium-catalyzed cross-coupling reactions as a versatile method for creating C-C and C-N bonds at this position.

One prominent strategy involves the use of 3-bromoquinolin-2(1H)-ones as precursors. These intermediates can undergo palladium-catalyzed C-H functionalization reactions with various azoles to introduce different heteroaryl substituents at the C-3 position. nih.gov A bimetallic system of Pd(OAc)₂/CuI with a phosphine (B1218219) ligand (PPh₃) and a base such as lithium tert-butoxide (LiOtBu) in a solvent like 1,4-dioxane (B91453) has proven effective. nih.gov This method allows for the convergent synthesis of a library of compounds where heterocycles like benzoxazole, benzothiazole, indole, and benzimidazole (B57391) are attached to the quinolinone core. nih.gov

Further elaboration on this theme is the Liebeskind–Srogl cross-coupling reaction. This palladium-catalyzed reaction has been successfully employed to couple SMe-containing quinolinyl-purine derivatives with a range of aryl boronic acids, demonstrating a powerful method for creating complex C-C bonds at the C-3 position. nih.gov A notable extension of this methodology showed that anilines could also be used as nucleophilic partners in this coupling, expanding the accessible chemical space. nih.gov

The following table summarizes representative C-3 modifications on the quinolin-2(1H)-one scaffold using palladium-catalyzed reactions.

| Precursor | Reagent/Catalyst System | C-3 Substituent Introduced | Reaction Type |

| 3-Bromoquinolin-2(1H)-one | Azoles, Pd(OAc)₂/CuI, PPh₃, LiOtBu | Heteroaryl (e.g., Benzoxazole, Indole) | C-H Functionalization |

| 3-(SMe-purinyl)quinolin-2(1H)-one | Aryl Boronic Acids, Pd Catalyst | Aryl | Liebeskind–Srogl Cross-Coupling |

| 3-(SMe-purinyl)quinolin-2(1H)-one | Anilines, Pd Catalyst | Aminoaryl | Liebeskind–Srogl Cross-Coupling |

This table illustrates synthetic strategies for modifying the C-3 position of the quinolin-2(1H)-one core, which are applicable for creating analogues of 3-tert-butylquinolin-2(1H)-one.

Hybrid Molecules Incorporating the this compound Motif

Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single molecule. nih.gov This approach aims to create chimeric molecules with improved affinity, selectivity, or a dual mode of action. The this compound motif, with its distinct structural and electronic properties, serves as a valuable building block for creating novel hybrid compounds.

Researchers have successfully synthesized hybrids by linking the quinolinone scaffold to other heterocyclic systems known for their biological relevance. For instance, quinolinone has been tethered to a 1,3,5-triazine (B166579) ring. icm.edu.pl In a typical synthesis, a 7-oxy-dihydroquinolin-2(1H)-one derivative containing a reactive chlorine atom on the triazine ring is condensed with various substituted anilines to generate a library of hybrid molecules. icm.edu.pl

Another approach involves the fusion of the quinolinone core with rhodanines. Novel hybrid derivatives have been synthesized from 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones via condensation reactions with rhodanine (B49660) derivatives in an acetic acid medium. nih.gov These examples, while not explicitly containing a 3-tert-butyl group, demonstrate the synthetic feasibility of creating complex hybrids based on the quinolinone scaffold. The steric hindrance of the tert-butyl group would need to be considered in the design of synthetic routes for analogous hybrids.

The table below presents examples of hybrid molecule concepts involving the quinolinone scaffold.

| Quinolinone Core | Linked Pharmacophore | Linkage Type | Synthetic Strategy |

| 7-Oxy-3,4-dihydroquinolin-2(1H)-one | 1,3,5-Triazine | Ether and Amine | Condensation |

| 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione | Rhodanine | Knoevenagel Condensation | Condensation in Acetic Acid |

| Quinolin-2(1H)-one | Indole | Direct C-C Bond | Cyclocondensation |

This table showcases different strategies for creating hybrid molecules, where the quinolinone scaffold is combined with other biologically active moieties.

Conformational Analysis and Stereoisomerism of Complex Derivatives

The three-dimensional structure of a molecule is critical to its biological function. The presence of a sterically demanding tert-butyl group at the C-3 position of the quinolin-2(1H)-one ring significantly influences its conformation and can lead to stereoisomerism in more complex derivatives.

The tert-butyl group is known to have a strong conformational preference, often acting as a "conformational lock" due to its size. In saturated six-membered rings, a tert-butyl group will overwhelmingly favor an equatorial position to minimize steric strain (A-value ~5 kcal/mol). While the quinolinone core contains an unsaturated ring, the principles of steric avoidance remain. The tert-butyl group at C-3 will restrict the rotation around the C3-C4 bond and influence the planarity of the heterocyclic ring system.

While specific conformational studies on this compound are not widely documented in the provided search results, analysis of related systems, such as 1-t-butyl-3-methyl-4-piperidone, has been performed using nuclear magnetic resonance (NMR) spectroscopy to elucidate conformational equilibria. rsc.org Such studies are crucial for understanding how the bulky group influences the ring's shape and the orientation of other substituents, which is essential for rational drug design. The introduction of stereocenters, for example by modifying a substituent attached to the C-3 position, would result in diastereomers whose distinct spatial arrangements could lead to different biological activities.

Bioisosteric Replacements on the Quinolinone Scaffold

Bioisosterism is a fundamental strategy in medicinal chemistry used to optimize drug candidates by replacing a functional group with another that has similar physical and chemical properties, leading to improved potency, selectivity, or metabolic stability. nih.gov This approach is highly relevant to the modification of the this compound scaffold.

The tert-butyl group itself can be considered a bioisostere for other bulky lipophilic groups. However, more nuanced bioisosteric replacements can be performed on other parts of the quinolinone scaffold to fine-tune its properties while retaining the key C-3 substituent.

Key bioisosteric replacements for the quinolinone scaffold could include:

Scaffold Hopping: Replacing the entire quinolin-2(1H)-one core with other bicyclic heterocycles like quinazolin-4(3H)-one or indolin-2-one. researchgate.netsigmaaldrich.com These related scaffolds may offer different hydrogen bonding patterns or metabolic profiles.

Ring Atom Substitution: Replacing a carbon atom in the benzene (B151609) ring portion of the scaffold with a nitrogen atom to create a pyridopyridinone derivative. This can alter the molecule's polarity, solubility, and ability to form hydrogen bonds.

Functional Group Isosteres: The amide function within the quinolinone ring (-NH-C=O) is crucial. Classical bioisosteric replacements for amides include reversed amides, sulfonamides, or five-membered heterocycles like 1,2,4-triazoles, which can mimic the hydrogen bond donor/acceptor properties.

The following table details potential bioisosteric replacements applicable to the quinolinone scaffold.

| Original Group/Scaffold | Potential Bioisostere | Rationale for Replacement |

| Phenyl ring (in the quinolinone) | Pyridine (B92270), Thiophene | Modulate electronics, solubility, and hydrogen bonding potential |

| Amide (-NH-C=O) in the lactam ring | Sulfonamide (-SO₂-NH-) | Alter chemical stability and hydrogen bonding geometry |

| Quinolin-2(1H)-one Scaffold | Quinazolin-4(3H)-one Scaffold | Change hydrogen bond donor/acceptor positions |

| Quinolin-2(1H)-one Scaffold | Indolin-2-one Scaffold | Explore different core structures and substitution vectors |

This table outlines the principles of bioisosteric replacement, a key strategy for modifying and optimizing lead compounds based on the quinolinone scaffold.

Future Directions and Unexplored Avenues in 3 Tert Butylquinolin 2 1h One Research

Development of Novel Stereoselective Synthetic Methods

Currently, there is a lack of established stereoselective synthetic methods specifically targeting 3-Tert-butylquinolin-2(1H)-one in the scientific literature. The development of such methods would be a crucial first step in exploring its potential applications. Future research could focus on:

Asymmetric Catalysis: Investigating the use of chiral catalysts, such as transition metal complexes with chiral ligands, to control the stereochemistry of the quinolinone core formation or the introduction of the tert-butyl group.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the this compound molecule in a stereodefined manner.

Organocatalysis: Exploring the use of small organic molecules as catalysts for the enantioselective synthesis of this compound, which could offer a more sustainable and metal-free alternative.

Successful development in this area would provide access to enantiomerically pure samples of this compound, which is essential for studying its biological activities and chiroptical properties.

Deeper Mechanistic Understanding of Complex Chemical Transformations

A significant opportunity exists to investigate the mechanistic details of chemical transformations involving this compound. The sterically demanding tert-butyl group at the 3-position is expected to influence the reactivity and reaction pathways of the quinolinone ring system. Future studies could explore:

Reaction Kinetics: Performing kinetic studies on reactions involving this compound to elucidate reaction orders, rate constants, and activation energies.

Intermediate Trapping and Characterization: Designing experiments to trap and characterize reactive intermediates, which would provide direct evidence for proposed reaction mechanisms.

Isotope Labeling Studies: Utilizing isotopically labeled starting materials to track the movement of atoms throughout a reaction, offering deeper insights into bond-forming and bond-breaking steps.

A thorough mechanistic understanding would enable the optimization of reaction conditions and the rational design of new synthetic methodologies.

Integration of Advanced Computational Methods with Experimental Design

Computational chemistry offers powerful tools to predict and understand the properties and reactivity of molecules. For this compound, where experimental data is scarce, computational methods can play a pivotal role in guiding future research. Unexplored avenues include:

Quantum Chemical Calculations: Employing methods like Density Functional Theory (DFT) to calculate the geometric and electronic structure, spectroscopic properties (NMR, IR, UV-Vis), and reaction energetics of this compound.

Molecular Docking and Dynamics Simulations: If a biological target is identified, these techniques could be used to predict the binding mode and affinity of the compound with its target protein, guiding the design of more potent analogs.

Predictive Modeling for Synthetic Routes: Using computational tools to predict the feasibility and potential outcomes of different synthetic pathways, thereby streamlining experimental efforts.

The synergy between computational and experimental approaches would accelerate the exploration of this compound's chemical and biological space.

Exploration of New Biological Targets and Pathways through Mechanistic Studies (excluding human trials)

The quinolin-2(1H)-one core is present in numerous biologically active compounds. Therefore, this compound represents a novel scaffold for biological screening. Future research should focus on:

High-Throughput Screening: Screening the compound against a wide range of biological targets, such as enzymes and receptors, to identify potential bioactivities. The quinoline (B57606) scaffold is known to be of paramount importance in medicinal chemistry.

In Vitro and In Vivo Studies: Once a promising activity is identified, conducting in vitro (cell-based assays) and in vivo (animal model) studies to evaluate its efficacy and mechanism of action. It is important to note that many quinoline derivatives have shown valuable activities, such as anti-bacterial, anti-inflammatory, and anti-cancer properties.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogs of this compound to understand how structural modifications impact its biological activity. For instance, derivatives of 3-(heteroaryl)quinolin-2(1H)-one have been investigated as potential inhibitors of the Hsp90 protein folding machinery. nih.gov

These studies would be foundational in determining the therapeutic potential of this unexplored compound.

Applications in Materials Science and Optoelectronics

While no applications of this compound in materials science have been reported, the quinolinone scaffold possesses interesting photophysical properties that could be exploited. Future research could investigate:

Luminescence Properties: Characterizing the fluorescence and phosphorescence of this compound and its derivatives to assess their potential as organic light-emitting diodes (OLEDs) or fluorescent probes.

Organic Semiconductors: Exploring the semiconductor properties of this compound and its polymers for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Non-Linear Optical Materials: Investigating the non-linear optical properties of crystalline forms of this compound for potential applications in optical devices.

The unique electronic structure of the quinolinone ring, potentially modulated by the tert-butyl group, could lead to novel materials with interesting optoelectronic properties.

Sustainable Production and Environmental Considerations

As with any chemical compound, the development of sustainable and environmentally friendly production methods for this compound is a critical future direction. Research in this area should aim to:

Green Synthetic Routes: Develop synthetic methods that utilize non-toxic reagents and solvents, minimize waste generation, and operate under energy-efficient conditions.

Catalytic Processes: Focus on the use of recyclable catalysts, such as heterogeneous catalysts or biocatalysts, to improve the sustainability of the synthesis.

Biodegradability and Environmental Fate: Conduct studies to assess the biodegradability and potential environmental impact of this compound to ensure its environmental compatibility.

A proactive approach to green chemistry will be essential for the responsible development and potential future application of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.